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Compound of Interest |

Compound Name: 1-Ethoxy-2-methylbenzene

CAS No.: 614-71-1

Cat. No.: B1360242
Abstract

This application note details the analytical protocol for the structural confirmation and purity
assessment of 1-Ethoxy-2-methylbenzene. Widely used in the flavor and fragrance industry
for its nutty, fruity notes and as an intermediate in pharmaceutical synthesis, accurate
characterization is critical to distinguish it from regioisomers (3- and 4-ethoxytoluene) and
starting materials (o-cresol).[1] This guide prioritizes Gas Chromatography-Mass Spectrometry
(GC-MS) for purity profiling and Nuclear Magnetic Resonance (NMR) for definitive structural
elucidation.[1]

Physicochemical Profile & Safety

Before initiating analysis, operators must familiarize themselves with the analyte's physical
properties to select appropriate solvents and handling protocols.[1]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1360242?utm_src=pdf-interest
https://www.benchchem.com/product/b1360242?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethoxy-2-methylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethoxy-2-methylbenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethoxy-2-methylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value

Analytical Implication

Molecular Formula

MW = 136.19 g/mol

Direct liquid injection (GC) or

Physical State Colorless Liquid )
neat FTIR possible.[1]
N ) Requires GC oven ramp up to
Boiling Point ~184 °C ]
220°C+ for elution.
Denser than standard
Density 0.96 g/mL hydrocarbon solvents

(Hexane).[1]

Soluble in EtOH,
Solubility

Use

for NMR; Methanol or Hexane
for GC.

Safety Note: Treat as a Volatile Organic Compound (VOC).[1] Work in a fume hood. Avoid

oxidizing agents.[1]

Protocol A: High-Resolution GC-MS Profiling

Objective: To determine purity and identify impurities (specifically unreacted o-cresol and

regioisomers).[1]

Method Rationale

While 1-Ethoxy-2-methylbenzene is volatile, its polarity (ether linkage) allows for analysis on

both non-polar (5%-phenyl) and polar (PEG/Wax) columns.[1] A polar column (DB-WAX or

equivalent) is recommended for purity assays as it provides superior resolution between the

ether product and the phenolic starting material (o-cresol), which often co-elutes on non-polar

phases due to hydrogen bonding effects.[1]

Experimental Parameters

e Instrument: Agilent 7890/5977 GC-MS (or equivalent).

e Column: DB-WAX Ul (30 m x 0.25 mm x 0.25 pm).[1]
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o Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Inlet: Split Mode (50:1), 250 °C.
e Injection Volume: 1.0 pL.
e Oven Program:
o Hold 60 °C for 2 min (Solvent delay).
o Ramp 10 °C/min to 230 °C.
o Hold 230 °C for 5 min.
e MS Source/Quad: 230 °C /150 °C.

e Scan Range:m/z 40-350.[1]

Mass Spectrum Interpretation (El, 70 eV)

The fragmentation pattern is distinct due to the ortho effect and the ether functionality.
e Molecular lon (

): Distinct peak at m/z 136.[1]

o Base Peak (

):m/z 108.

o Mechanism:[2][3][4] Loss of ethylene (

, 28 Da) from the ethoxy group via a McLafferty-type rearrangement.[1] This generates the
o-cresol radical cation.[1] This is a diagnostic cleavage for alkyl aryl ethers.[1]

o Key Fragments:
o m/z 91 (Tropylium ion): Characteristic of the benzyl moiety.[1]

o m/z 77 (Phenyl cation): Typical aromatic ring degradation.[1]
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o m/z 107: Loss of ethyl radical (

) directly (less favored than ethylene loss).[1]

Analytical Workflow Diagram

MS Detection
(El Source)

GC Separation
(DB-WAX Column)

Dilute in MeOH
(1 mg/mL)

______ ef Distillation/
Purification

Click to download full resolution via product page

Caption: Analytical workflow for purity assessment and structural confirmation of 1-Ethoxy-2-
methylbenzene.

Protocol B: Structural Elucidation via NMR

Objective: To distinguish the 1,2-substitution pattern from 1,3- and 1,4-isomers.

Sample Preparation[1]

e Solvent: Chloroform-d (

) with 0.03% TMS.

e Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, )

The ortho relationship between the methyl and ethoxy groups creates a specific shielding
environment.
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Chemical Shift
( L . . Structural
Multiplicity Integration Assignment .
Insight
» Ppm)
Triplet ( Methyl of the
1.43 3H
Hz) ethoxy group.[1]
Methyl group on
2.25 Singlet 3H .y group
the ring.[1][5]
Methylene of the
Quartet ( ethoxy group.[1
4.05 2H _yg s
Hz) Deshielded by
Oxygen.[1]
Protons ortho
. and para to the
6.75 - 6.85 Multiplet 2H Ar-H (C3, C5)
ethoxy group are
shielded.
Remaining
7.10-7.20 Multiplet 2H Ar-H (C4, C6) aromatic protons.

[1]

Differentiation Note:
e vs. 4-Ethoxytoluene (Para): The para isomer would show a symmetric

aromatic system (two distinct doublets).[1] The ortho isomer (target) shows a complex
multiplet pattern due to lack of symmetry.[1]

e vs. 0-Cresol: Presence of the ethyl signals (1.43 t, 4.05 q) and absence of a broad singlet (

exchangeable) at ~5.0 ppm confirms the etherification.

C NMR Key Signals[6]
e 14.9 ppm: Ethoxy methyl.[1]
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e 16.3 ppm: Ring methyl (Ortho position often shifts this slightly upfield compared to
meta/para).[1]

e 63.4 ppm: Ethoxy methylene (
)[1]
e 157.0 ppm: Quaternary aromatic Carbon attached to Oxygen (C1).[1]
Protocol C: Rapid ID via FTIR
Obijective: Quick Goods-In identification.[1]
» Mode: ATR (Attenuated Total Reflectance) - Neat Liquid.[1]

o Key Bands:

[¢]

1240 cm~1: Strong C-O-C asymmetric stretch (Ether).[1]

[¢]

1040 cm~1: Symmetric C-O-C stretch.

o

2980-2850 cm~L: C-H stretching (Aliphatic methyl/ethyl).[1]

(¢]

750 cm~1: Strong band indicating 1,2-disubstitution (Ortho) on the benzene ring.[1] (Meta
is ~780/690; Para is ~820).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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